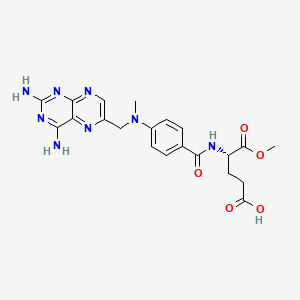

Methotrexate 1-methyl ester

Descripción

Contextual Background of Folic Acid Antagonists in Chemical Biology Research

Folic acid antagonists, or antifolates, represent a cornerstone in the history of chemotherapy and continue to be a subject of intense research in chemical biology. nih.gov These compounds function by interfering with the metabolic pathways of folic acid, a critical vitamin necessary for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. nih.govmdpi.com The mechanism of action for most antifolates, including the archetypal drug Methotrexate (B535133) (MTX), involves the potent inhibition of the enzyme dihydrofolate reductase (DHFR). nih.govmdpi.com

DHFR is responsible for converting dihydrofolate (DHF) into tetrahydrofolate (THF), an essential cofactor for one-carbon transfer reactions that are vital for cell replication and growth. nih.gov By blocking this enzyme, antifolates deplete the intracellular pool of THF, leading to an accumulation of toxic DHF polyglutamates and the subsequent inhibition of DNA and RNA synthesis, ultimately arresting cell proliferation. mdpi.com

This mechanism is particularly effective against rapidly dividing cells, which have a high demand for nucleic acid precursors. This characteristic underpins the use of folic acid antagonists in treating various cancers and microbial infections, as these conditions are characterized by accelerated metabolic and replication rates. nih.govresearchgate.net The successful interplay between biochemical understanding and chemical synthesis has driven the development of numerous antifolates, providing powerful tools for both therapeutic intervention and the study of complex biological processes. nih.gov

Rationale for Esterification in the Chemical Modification of Methotrexate Analogs

The chemical modification of Methotrexate has been a key strategy to enhance its therapeutic properties and overcome limitations such as poor solubility, cellular uptake, and drug resistance. Esterification, the process of converting the carboxylic acid groups of methotrexate into esters, is a prominent approach in the development of methotrexate analogs. acs.orgresearchgate.net This modification serves several key research objectives.

A primary rationale for esterification is to increase the lipophilicity (fat-solubility) of the molecule. acs.org The parent MTX molecule is hydrophilic, which can limit its ability to cross biological membranes, such as the blood-brain barrier. By creating more lipophilic ester derivatives, researchers aim to improve the drug's permeability and biodistribution, potentially opening up new therapeutic applications. researchgate.net For instance, lipophilic MTX prodrugs have been synthesized with the specific goal of improving penetration into the brain. researchgate.net

Furthermore, esterification can be a crucial step in creating sophisticated drug delivery systems. For example, Methotrexate gamma-methyl ester has been synthesized as an intermediate for regiospecific coupling to monoclonal antibodies. nih.gov This creates an antibody-drug conjugate designed to target cancer cells more precisely, thereby increasing efficacy and potentially reducing side effects. nih.gov

Esterification has also been explored as a strategy to circumvent drug resistance. lookchem.com Some cancer cells develop resistance to methotrexate through impaired drug transport into the cell. Studies on certain MTX esters, such as γ-tert-butyl methotrexate, have shown that they can be more potent than the parent acid and exhibit only partial cross-resistance in MTX-resistant cell lines, suggesting they may use different cellular uptake mechanisms. lookchem.com Finally, esters often serve as protected intermediates during the synthesis of more complex methotrexate analogues, which are later converted back to the active acid form. nih.gov

Overview of Current Research Gaps and Objectives for Methotrexate 1-methyl ester Investigation

This compound, also known as Methotrexate α-Methyl Ester, is most frequently identified in scientific literature as an impurity found in preparations of the parent drug, Methotrexate. cymitquimica.commedkoo.comscbt.com This context defines a primary research objective: the chemical synthesis of this compound to serve as a certified reference standard. researchgate.net Such standards are crucial for the quality control of pharmaceutical-grade Methotrexate, ensuring its purity and safety. researchgate.net

Beyond its role as an impurity, this compound is also investigated as a synthetic intermediate. The ester functional group can be used for further chemical modifications, such as the creation of antibody-drug conjugates, a research avenue that has been explored with the related gamma-methyl ester. nih.gov

However, a significant research gap exists regarding the comprehensive biological evaluation of this compound as a potential therapeutic agent in its own right. While extensive research has been conducted on other esters (e.g., diethyl and tert-butyl esters) to assess their potential as prodrugs with enhanced permeability and ability to overcome resistance, similar in-depth studies specifically on the 1-methyl ester are not widely reported in the available literature. researchgate.netlookchem.comresearchgate.net

Therefore, future research objectives could include:

Detailed Pharmacokinetic and Pharmacodynamic Profiling: Investigating the absorption, distribution, metabolism, and excretion of this compound to understand if it offers any advantages over the parent drug.

In Vitro and In Vivo Efficacy Studies: Assessing its cytotoxic activity against various cancer cell lines, including those resistant to standard Methotrexate, to determine if the 1-methyl ester modification provides a therapeutic benefit.

Comparative Analysis: Directly comparing the biological activity and toxicity profile of this compound with other mono- and di-esters of Methotrexate to understand the structure-activity relationship of these modifications.

Data Tables

Table 1: Chemical Properties of this compound

This interactive table summarizes the key chemical identifiers and properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | (S)-4-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)-5-methoxy-5-oxopentanoic acid | medkoo.com |

| Alternate Names | Methotrexate α-Methyl Ester; EP Methotrexate Impurity I | scbt.com |

| CAS Number | 66147-29-3 | cymitquimica.commedkoo.comscbt.com |

| Molecular Formula | C₂₁H₂₄N₈O₅ | cymitquimica.comscbt.com |

| Molecular Weight | 468.47 g/mol | cymitquimica.commedkoo.comscbt.com |

| Physical Form | Solid | cymitquimica.com |

Click on the headers to explore the data.

Table 2: Illustrative Inhibitory Activity of Methotrexate Analogs

This table provides an example of how esterification can affect the biological activity of Methotrexate, using data for a related ester compound. Direct, comparable data for this compound is a noted research gap.

| Compound | Target | IC₅₀ (nM) | Cell Line | Source(s) |

| Methotrexate (MTX) | Dihydrofolate Reductase (DHFR) | ~24 | WI-L2 (human lymphoblastoid) | sci-hub.se |

| γ-tert-Butyl methotrexate (γ-tBMTX) | Dihydrofolate Reductase (DHFR) | Not specified, but activity was close to γ-tBAMT | L1210 (murine leukemia) | lookchem.com |

| γ-tert-Butylaminopterin (γ-tBAMT) | Dihydrofolate Reductase (DHFR) | Not specified, but activity was close to γ-tBMTX | L1210 (murine leukemia) | lookchem.com |

IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ is indicative of a higher potency.

Structure

3D Structure

Propiedades

IUPAC Name |

(4S)-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8O5/c1-29(10-12-9-24-18-16(25-12)17(22)27-21(23)28-18)13-5-3-11(4-6-13)19(32)26-14(20(33)34-2)7-8-15(30)31/h3-6,9,14H,7-8,10H2,1-2H3,(H,26,32)(H,30,31)(H4,22,23,24,27,28)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYFDQHNTJJOKAS-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66147-29-3 | |

| Record name | Methotrexate 1-methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066147293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 66147-29-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOTREXATE 1-METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NL2U9S7K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Characterization of Methotrexate 1 Methyl Ester for Research Applications

Established Synthetic Pathways for the Controlled Formation of Methotrexate (B535133) 1-methyl ester

The synthesis of Methotrexate 1-methyl ester primarily involves the selective esterification of the α-carboxylic acid group of the glutamic acid moiety of Methotrexate. This can be achieved through direct esterification or by employing protective group strategies for more controlled synthesis.

Direct Esterification Techniques and Optimization

Direct esterification of Methotrexate with methanol (B129727) in the presence of an acid catalyst is a common method for producing Methotrexate methyl esters. evitachem.com However, this approach can lead to a mixture of products, including the desired 1-methyl ester (α-ester), the 5-methyl ester (γ-ester), and the dimethyl ester. alliedacademies.org The reaction conditions, such as temperature and reaction time, can be optimized to favor the formation of the monoesters over the diester. For instance, conducting the reaction at room temperature generally results in a poor yield, necessitating heating to around 55-60°C to improve the outcome. alliedacademies.org

Common acid catalysts used in direct esterification include sulfuric acid and p-toluenesulfonic acid. evitachem.com Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as triethylamine (B128534) (TEA). nih.gov This method facilitates the formation of the ester bond under milder conditions.

Alternative Protective Group Strategies and Deprotection for Specific Ester Synthesis

To achieve regioselective synthesis of the this compound, protective group chemistry is often employed. organic-chemistry.orguchicago.edu This involves protecting the γ-carboxylic acid group of the glutamic acid residue, allowing for the specific esterification of the α-carboxylic acid.

One strategy involves the use of a γ-tert-butyl ester as a protecting group. This protected intermediate can then be reacted with methanol to form the α-methyl ester. Subsequent selective deprotection of the γ-tert-butyl ester under specific acidic conditions yields the desired this compound. sci-hub.se

Another approach utilizes an orthogonal protecting group strategy, where different types of protecting groups are used for the α- and γ-carboxylic acids, allowing for their selective removal under different reaction conditions. organic-chemistry.org For example, a benzyl (B1604629) ester could be used to protect one carboxyl group while a tert-butyl ester protects the other. The choice of protecting groups is critical and must be stable to the conditions of the subsequent reactions and be removable without affecting the rest of the molecule. google.com

Analytical Methodologies for Purity Assessment and Structural Elucidation in Research

Ensuring the purity and confirming the structure of synthesized this compound is paramount for its use in research. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Techniques (HPLC, UPLC, GC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for assessing the purity of Methotrexate and its derivatives. ijpsjournal.comnih.gov These methods are highly effective in separating the desired product from starting materials, by-products, and other impurities, such as the isomeric 5-methyl ester and the dimethyl ester. rhhz.netscienceopen.com

A typical UPLC method for analyzing Methotrexate impurities might use a C18 column with a gradient elution system. rhhz.net The mobile phase often consists of a buffer, such as sodium dihydrogen phosphate, and an organic solvent like acetonitrile (B52724). rhhz.netsigmaaldrich.com Detection is commonly performed using a UV detector at a wavelength around 302-305 nm. ijpsjournal.comscienceopen.com The purity of the synthesized compound can be determined by the relative peak area in the chromatogram. researchgate.net

| Chromatographic Method | Typical Column | Mobile Phase Example | Detection | Application |

| HPLC/UPLC | C18 | Acetonitrile/Phosphate Buffer | UV (302-305 nm) | Purity assessment, separation of isomers and impurities. ijpsjournal.comrhhz.netscienceopen.com |

| Gas Chromatography (GC) | - | - | - | Less common for this compound due to its low volatility. |

Spectroscopic Characterization (NMR, MS, IR) for Definitive Structural Assignment

Spectroscopic methods provide definitive structural information for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about the connectivity of atoms and the position of the methyl ester group. researchgate.netacs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. researchgate.netacs.org The fragmentation pattern observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The presence of a characteristic ester carbonyl stretch, in addition to the other functional groups of Methotrexate, helps to confirm the successful esterification. nih.gov

| Spectroscopic Technique | Information Obtained |

| ¹H NMR | Elucidates the proton environment and connectivity. researchgate.netacs.org |

| ¹³C NMR | Determines the carbon skeleton of the molecule. rhhz.net |

| Mass Spectrometry (MS) | Confirms molecular weight and elemental composition. researchgate.netacs.org |

| Infrared (IR) Spectroscopy | Identifies functional groups, such as the ester carbonyl. nih.gov |

Stereochemical Considerations in this compound Synthesis and Its Impact on Research Outcome

Methotrexate possesses a chiral center at the α-carbon of the L-glutamic acid moiety. It is crucial to maintain the natural (S)-configuration during the synthesis of this compound, as the stereochemistry can significantly impact its biological activity and research outcomes.

The use of harsh reaction conditions or certain reagents, such as dicyclohexylcarbodiimide (DCC) for carboxyl activation, can lead to racemization at the chiral center. acs.org To avoid this, milder reaction conditions and alternative coupling agents that minimize racemization are preferred. organic-chemistry.org

The stereochemical purity of the final product should be assessed using chiral chromatography or by NMR spectroscopy using chiral shift reagents. The preservation of the stereochemistry is essential for obtaining reliable and reproducible results in biological assays and other research applications.

Enzymatic Hydrolysis and Biotransformation of Methotrexate 1 Methyl Ester in Mechanistic Models

Identification and Characterization of Esterase Enzymes Responsible for 1-methyl Ester Cleavage

The hydrolysis of the 1-methyl ester group of Methotrexate (B535133) 1-methyl ester is primarily mediated by a class of enzymes known as carboxylesterases (CEs). wikipedia.org These enzymes are serine hydrolases that are abundant in various tissues, with particularly high concentrations in the liver. wikipedia.org They play a crucial role in the metabolism of a wide range of ester-containing drugs and xenobiotics. wikipedia.orggoogle.com

Substrate Specificity and Kinetic Parameters of Relevant Esterases

Carboxylesterases exhibit broad substrate specificity, enabling them to hydrolyze various ester prodrugs. google.com The efficiency of this hydrolysis is described by kinetic parameters such as the Michaelis-Menten constant (K_m_) and the maximum reaction velocity (V_max_). For instance, kinetic studies on acetylcholinesterase, another type of esterase, with Methotrexate showed a K_s_ value of 0.123 mM for the hydrolysis of its substrate, acetylthiocholine (B1193921) iodide. semanticscholar.org While specific kinetic data for the hydrolysis of Methotrexate 1-methyl ester by various carboxylesterases are not extensively detailed in the available literature, the general principle of Michaelis-Menten kinetics applies. nih.goveducons.edu.rs The rate of hydrolysis is dependent on the specific carboxylesterase isoform, with human carboxylesterase 1 (CES1) and human carboxylesterase 2 (hCE2) being two of the most significant in drug metabolism. google.commdpi.com The structural features of the ester, such as steric hindrance around the ester bond, can significantly influence the rate of enzymatic cleavage. nih.gov

Differential Esterase Activity in Various In Vitro and Ex Vivo Biological Matrices

Esterase activity varies significantly across different species and within different tissues of the same organism. uef.fi For example, esterase activity in rat blood has been observed to be orders of magnitude lower than in human blood, which can complicate the extrapolation of animal study results to humans. In vitro and ex vivo studies using biological matrices such as liver microsomes, plasma, and tissue homogenates are essential for characterizing these differences.

Liver microsomes are a common in vitro model due to the high concentration of carboxylesterases in the liver. Studies have shown that liver carboxylesterases are key enzymes in the detoxification and metabolism of many drugs. Plasma also contains esterases, though their activity and profile can differ from those in the liver. tandfonline.com Research on various ester-containing compounds has demonstrated rapid hydrolysis in matrices like rabbit cornea, iris-ciliary body, and retina, highlighting the tissue-specific nature of esterase activity. uef.fi The differential expression and activity of esterase isoforms in these matrices are critical determinants of the rate and extent of prodrug activation or drug metabolism. uef.fi

Pathways of Esterase-Mediated Hydrolysis and the Formation of Methotrexate

The primary pathway for the biotransformation of this compound in research models is the esterase-mediated hydrolysis of the 1-methyl ester bond. This enzymatic reaction cleaves the ester linkage, releasing the active drug, Methotrexate, and methanol (B129727) as a byproduct.

Quantification of Methotrexate Formation from this compound In Vitro

Metabolite Profiling Beyond Methotrexate in Research Systems

While the primary metabolite of interest from the hydrolysis of this compound is Methotrexate itself, comprehensive metabolite profiling can reveal other biotransformation products. The metabolism of Methotrexate is known to produce several metabolites, including 7-hydroxymethotrexate and 2,4-diamino-N(10)-methylpteroic acid (DAMPA). researchgate.netdrugbank.comresearchgate.net It is plausible that this compound, once converted to Methotrexate, follows similar metabolic pathways.

Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to identify and quantify a broad spectrum of metabolites in biological samples. researchgate.netnih.gov Metabolomic studies on Methotrexate have identified numerous changes in cellular metabolites, indicating effects on various pathways including folate and nucleotide metabolism, as well as amino acid, carbohydrate, and lipid metabolism. nih.govresearchgate.net For example, Methotrexate treatment has been associated with increased levels of ketoisovaleric acid, fructose, and galactose, and decreased levels of 2-deoxyuridine and inosine (B1671953) monophosphate. nih.gov Similar comprehensive profiling of the metabolome after administration of this compound in research systems would provide a more complete understanding of its biochemical effects beyond the direct formation of Methotrexate.

Detection and Identification of Other Minor Metabolites

While the primary biotransformation of this compound is the hydrolytic cleavage of the ester bond to yield Methotrexate, other minor metabolites have been identified. These compounds may arise from secondary metabolic processes acting on the ester itself, or on its primary metabolite, Methotrexate. Furthermore, some of these compounds are often present as impurities from the initial synthesis process. scienceopen.com

Advanced analytical techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detectors and high-resolution mass spectrometry (FTICR-MS), have been instrumental in identifying these minor related substances. In one study, analysis of Methotrexate drug products identified several esterified impurities, including Methotrexate dimethyl ester and Methotrexate 5-ethyl ester, alongside the expected methyl ester variant. scienceopen.com The use of a solvent like dimethyl sulfoxide (B87167) (DMSO) is noted to reduce the spontaneous hydrolysis of these esterified impurities during the analytical process. scienceopen.com

Following the initial hydrolysis of the ester group, the resulting Methotrexate molecule is subject to further metabolism. Key minor metabolites of Methotrexate include 7-hydroxy-methotrexate, an oxidative product, and 4-amino-4-deoxy-N10-methylpteroic acid (DAMPA), which can be formed through the action of gut microbiota. scienceopen.comsiemens-healthineers.comnih.gov

The table below summarizes the minor metabolites and related compounds associated with this compound.

Table 1: Identified Minor Metabolites and Related Compounds

| Compound Name | Common Abbreviation | Potential Origin | Analytical Detection Method |

|---|---|---|---|

| Methotrexate dimethyl ester | - | Synthesis Impurity | HPLC-PDA/FTICR-MS scienceopen.com |

| Methotrexate 5-ethyl ester | - | Synthesis Impurity | UPLC scienceopen.com |

| 7-hydroxy-methotrexate | 7-OH-MTX | Metabolic product (oxidation) | HPLC nih.gov |

Molecular and Cellular Pharmacodynamics of Methotrexate 1 Methyl Ester: Mechanistic Insights

Molecular Interactions with Dihydrofolate Reductase (DHFR)

The primary mechanism of action for methotrexate (B535133) is the potent inhibition of DHFR, an essential enzyme for DNA synthesis and cellular replication. drugbank.comwikipedia.org The interaction of Methotrexate 1-methyl ester with DHFR is markedly different due to the modification of its glutamate (B1630785) residue.

Direct experimental data on the binding affinity of this compound to DHFR is not extensively documented in peer-reviewed literature. However, critical insights can be drawn from studies on analogous methotrexate esters. Research on the dimethyl and diethyl esters of methotrexate demonstrated that their binding affinity to DHFR from both Lactobacillus casei and L1210 lymphoma cells is 200 to 400 times weaker than that of the parent methotrexate compound. gmclore.org

This drastic reduction in affinity is attributed to the neutralization of the negative charge on the carboxylate group. The α-carboxylate of methotrexate's glutamate moiety is crucial for forming a high-affinity ionic bond with a highly conserved arginine residue (Arg-57 in E. coli and L. casei DHFR) in the enzyme's active site. gmclore.org Esterification of this group to form this compound eliminates this critical electrostatic interaction, thereby substantially decreasing its ability to bind tightly to DHFR. Consequently, the dissociation constant (Kd) for the ester is expected to be significantly higher than that of methotrexate, reflecting a much weaker and less stable enzyme-inhibitor complex.

Table 1: Comparative Binding Characteristics for DHFR

| Compound | Key Interacting Group | Expected Binding Affinity Relative to Methotrexate | Expected Dissociation Constant (Kd) |

|---|---|---|---|

| Methotrexate | α-carboxylate (ionic) | High (Reference) | Low (pM to nM range) scbt.com |

Data for this compound is inferred from studies on related diester compounds. gmclore.org

Consistent with its low binding affinity, this compound is predicted to be a very weak inhibitor of DHFR. The inhibitory concentration (IC50) for the ester would be orders of magnitude higher than that of methotrexate. Studies on dendrimer-methotrexate conjugates linked via an ester bond showed a significantly less potent inhibition of DHFR (IC50 ≈ 1000 nM) compared to free methotrexate (IC50 ≈ 100 nM). nih.gov

The primary mechanism through which this compound could exert a biological effect is by acting as a prodrug. acs.orgacs.org Intracellular hydrolysis of the ester bond by cellular esterases would release the active drug, methotrexate. The enzymatic inhibition kinetics would therefore be biphasic: an initial phase characterized by the weak inhibition of the ester, followed by potent, time-dependent inhibition as active methotrexate is generated. The hydrolytic product, methotrexate, is a well-characterized slow, tight-binding competitive inhibitor of DHFR. acs.org Its accumulation within the cell would lead to the effective shutdown of the folate cycle.

Table 2: Enzymatic Inhibition of DHFR

| Compound | Expected IC50 | Mechanism of Inhibition |

|---|---|---|

| This compound | High | Weak competitive inhibition |

IC50 values are relative and based on the principle that lower binding affinity corresponds to weaker inhibition.

While specific structural studies for this compound are not available, molecular modeling can predict its interaction with the DHFR active site. Methotrexate binds in a deep cavity of the DHFR enzyme, with its pteridine (B1203161) ring buried in a hydrophobic pocket and its glutamate α-carboxylate forming a critical salt bridge with a conserved arginine residue. acs.org

A molecular docking simulation of this compound would likely reveal a suboptimal binding orientation. The replacement of the charged carboxylate with the bulkier, neutral methyl ester group would prevent the formation of the aforementioned crucial ionic bond. This loss of a key anchoring interaction would result in a less stable binding pose and a significantly lower calculated binding free energy compared to the methotrexate-DHFR complex. This structural disruption is the molecular basis for the compound's predicted low affinity and weak inhibitory activity.

Enzymatic Inhibition Kinetics of DHFR by this compound and its Hydrolytic Products

Cellular Uptake and Intracellular Distribution Dynamics of this compound

The entry into and distribution within a cell are critical determinants of a drug's efficacy. The esterification of methotrexate profoundly impacts these processes.

The cellular uptake of methotrexate is primarily mediated by specific transport proteins, including the Reduced Folate Carrier (RFC) and the Proton-Coupled Folate Transporter (PCFT). acs.orgnih.govnih.gov Both transporters recognize and bind to the carboxylate groups of folates and antifolates. The RFC, which is the main transporter at neutral pH, and the PCFT, which functions optimally in acidic environments, are crucial for the intracellular accumulation of methotrexate. acs.orgnih.gov

Esterification of the α-carboxylate group in this compound is expected to severely impair its recognition and transport by both RFC and PCFT. The loss of the negative charge and the increased steric bulk would make it a poor substrate for these carriers. Consequently, the active transport of this compound into cells would be minimal. Any cellular entry would likely rely on passive diffusion across the cell membrane, a process that is generally inefficient for folate analogues and may be slightly enhanced by the increased lipophilicity of the ester form. This inefficient uptake is a major limiting factor for its potential activity.

Once inside the cell, the fate of methotrexate is largely determined by two enzymatic processes: conversion to polyglutamated forms by folylpolyglutamate synthetase (FPGS) and efflux out of the cell by ATP-binding cassette (ABC) transporters. nih.govresearchgate.net Polyglutamation is a key step, as it traps the drug inside the cell and increases its inhibitory activity against other folate-dependent enzymes. drugbank.comaltmeyers.org

Influence of Esterification on Membrane Permeability and Efflux Mechanisms

The cellular uptake of methotrexate is a complex process mediated by specific transporters, including the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and to some extent, folate receptors (FRs). mdpi.comacs.orgnih.govnih.gov The efflux of methotrexate from cells is also an active process, involving members of the ATP-binding cassette (ABC) transporter superfamily, such as multidrug resistance proteins (MRPs). mdpi.com

Esterification of the glutamate carboxyl groups of methotrexate, as in this compound, is a strategy employed to increase the lipophilicity of the molecule. nih.gov Increased lipophilicity is generally expected to enhance the ability of a compound to permeate cell membranes through passive diffusion, potentially bypassing the need for active transport mechanisms. This could be particularly advantageous in overcoming drug resistance that arises from impaired transporter function. nih.gov

While direct comparative studies on the membrane permeability of this compound are limited, research on other methotrexate esters provides valuable insights. For instance, a study on various α- and γ-monoesters of methotrexate demonstrated that these esterified forms exhibit different inhibitory activities compared to the parent drug, which is influenced by their cellular uptake. alliedacademies.org The γ-monoesters were found to be more inhibitory than their α-isomers, suggesting that the position of the ester group is crucial for biological activity. alliedacademies.org The enhanced lipophilicity of ester derivatives may lead to increased intracellular concentrations, thereby potentiating their cytotoxic effects. nih.gov

Furthermore, the use of an "active ester of methotrexate" in a study on L1210 mouse leukemia cells allowed for the characterization of a specific, bromosulfophthalein-sensitive efflux system. nih.gov This suggests that modifications to the carboxyl groups can influence how the molecule interacts with efflux pumps. It is plausible that this compound, due to its altered chemical structure, may exhibit different substrate specificity for efflux transporters like MRPs compared to methotrexate, potentially leading to altered intracellular retention and duration of action.

Downstream Cellular and Biochemical Effects in Research Cell Lines

The pharmacological effects of methotrexate and its derivatives are primarily attributed to their ability to interfere with folate metabolism, leading to the inhibition of DNA synthesis and cell proliferation. drugbank.comlinkos.cz

Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR), the enzyme responsible for converting dihydrofolate (DHF) into its active form, tetrahydrofolate (THF). linkos.czwikipedia.org THF and its derivatives are essential cofactors in one-carbon transfer reactions, which are critical for the synthesis of purines and thymidylate. utah.edunih.gov Inhibition of DHFR by methotrexate leads to a depletion of intracellular THF pools and an accumulation of DHF. nih.gov

This disruption of one-carbon metabolism has profound effects on cellular processes. The treatment of cancer cells with methotrexate leads to energy stress and the inhibition of purine (B94841) and fatty acid synthesis. nih.gov While direct studies on this compound's effect on folate pools are not extensively documented, it is anticipated to function as a folate antagonist, similar to its parent compound. A study on blast cells from leukemia patients showed that methotrexate treatment caused a decrease in 5-methyltetrahydrofolate and an accumulation of DHF. nih.gov Given that monoester derivatives of methotrexate retain inhibitory activity against DHFR, this compound is expected to modulate intracellular folate pools in a comparable manner, leading to an inhibition of one-carbon metabolism. alliedacademies.org

The depletion of THF cofactors resulting from DHFR inhibition directly impacts the de novo synthesis of deoxyribonucleotides. Specifically, the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP), catalyzed by thymidylate synthase, requires 5,10-methylenetetrahydrofolate as a one-carbon donor. utah.edu The lack of this cofactor effectively halts dTMP synthesis. Similarly, two steps in the de novo purine biosynthesis pathway are dependent on folate cofactors. utah.edunih.gov

Consequently, treatment with methotrexate leads to an inhibition of both purine and pyrimidine (B1678525) synthesis, resulting in a depletion of the nucleotide pools necessary for DNA replication and repair. nih.govnih.gov In the human T cell line CEM, methotrexate was found to almost completely block de novo purine synthesis. nih.gov The growth inhibition caused by methotrexate in these cells could be substantially reversed by the addition of exogenous hypoxanthine (B114508) and thymidine, which can be utilized via salvage pathways, confirming that the primary mechanism of action is the inhibition of nucleotide synthesis. nih.gov As an analog of methotrexate, this compound is expected to exert its cytotoxic effects through a similar mechanism of disrupting deoxyribonucleotide synthesis.

The inhibition of DNA synthesis by methotrexate and its derivatives leads to cell cycle arrest, primarily at the S-phase, and the induction of apoptosis. linkos.czresearchgate.net The inability of cells to complete DNA replication triggers cellular stress responses that can culminate in programmed cell death.

Studies on methotrexate have shown that it can induce the expression of cell cycle checkpoint genes. nih.gov For instance, in tissue culture, methotrexate has been shown to induce the expression of p53 and p21. researchgate.net The upregulation of these proteins is associated with cell cycle arrest and the initiation of apoptosis. researchgate.net The induction of apoptosis by methotrexate is also linked to the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway. linkos.cznih.gov In Jurkat T cells, methotrexate treatment increased sensitivity to apoptosis, an effect that was dependent on JNK activation. nih.gov

While specific data on cell cycle perturbations and apoptotic signaling in response to this compound are scarce, it is reasonable to extrapolate that it would induce similar effects. The fundamental mechanism of inhibiting nucleotide synthesis is a potent trigger for cell cycle arrest and apoptosis. The increased cellular uptake anticipated with the esterified form could potentially lead to a more pronounced or rapid onset of these downstream effects.

Pre Clinical in Vitro Research on Methotrexate 1 Methyl Ester in Advanced Models

Evaluation in Defined Cellular Systems for Mechanistic Elucidation

Dose-Response Studies in Various Cell Lines (Excluding Efficacy/Clinical Response)

Limited research has explored the direct dose-response relationship of Methotrexate (B535133) 1-methyl ester in cell lines. One study that investigated the anticancer activity of α- and γ-monoesters of Methotrexate on lymphoblastic leukemia (CCRF-CEM) cell lines found that the γ-monoesters were more inhibitory than the α-isomers. alliedacademies.org This suggests that the position of the methyl ester group on the methotrexate molecule influences its activity, with the α-position, as in Methotrexate 1-methyl ester, resulting in comparatively lower inhibitory potential in this specific cell line. alliedacademies.org

Another study more broadly commented that the protection of the α-carboxyl group of methotrexate, as is the case in its esterified forms, may lead to a reduction in in vitro activity. medchemexpress.com This general observation aligns with the findings in the CCRF-CEM cell line study.

Interactive Data Table: Comparative Inhibitory Activity of Methotrexate Monoesters

| Compound | Cell Line | Relative Inhibitory Activity |

| Methotrexate α-monoesters | CCRF-CEM | Less inhibitory |

| Methotrexate γ-monoesters | CCRF-CEM | More inhibitory |

This table is based on a comparative study of α- and γ-monoesters of Methotrexate. alliedacademies.org

Time-Dependent Cellular Responses and Recovery Kinetics

Currently, there is a lack of publicly available scientific literature detailing the time-dependent cellular responses and recovery kinetics following exposure to this compound.

Gene Expression and Proteomic Profiling in Response to this compound Exposure

No specific studies on the gene expression or proteomic profiling of cells in response to this compound exposure have been identified in the current body of scientific literature.

Investigation of Post-Translational Modifications of Proteins Affected by this compound

There is no available research that investigates the post-translational modifications of proteins specifically affected by this compound.

Application in 3D Cell Culture and Organoid Models for Enhanced Biological Relevance

Penetration and Distribution Studies in Complex In Vitro Models

Specific data on the penetration and distribution of this compound in 3D cell culture or organoid models are not available in the current scientific literature.

Long-Term Biochemical Effects in Physiologically Relevant Systems

There is a notable scarcity of published studies examining the long-term biochemical effects of this compound in physiologically relevant in vitro models. Research has more extensively focused on the parent drug, Methotrexate, and its various other derivatives.

The long-term effects of Methotrexate are known to involve the disruption of folate metabolism. nih.gov By inhibiting the enzyme dihydrofolate reductase (DHFR), Methotrexate leads to a depletion of tetrahydrofolate, a crucial cofactor for the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis. nih.govalliedacademies.org This inhibition can lead to downstream effects on cell proliferation and metabolism. In isolated rat hepatocytes, Methotrexate has been shown to inhibit protein and RNA synthesis and affect triglyceride metabolism. nih.gov Furthermore, long-term exposure to Methotrexate can impact mitochondrial function, including the inhibition of respiratory complexes and formate (B1220265) metabolism. mdpi.com

Interactions with Other Biological Molecules and Pathways

The interaction of a drug with various biological molecules is fundamental to its pharmacological profile. For this compound, understanding these interactions is key to predicting its behavior in a biological system.

Protein Binding Characteristics in Plasma and Tissues

Methotrexate is known to be moderately bound to plasma proteins, with reported binding percentages ranging from 35% to 54%, primarily to albumin. hres.cadrugbank.compfizer.com This binding is reversible and can be influenced by the presence of other drugs that compete for the same binding sites. nih.gov The degree of protein binding is a critical determinant of a drug's distribution, as only the unbound fraction is typically free to diffuse into tissues and exert its pharmacological effect.

The esterification of a carboxylic acid group to a methyl ester, as in this compound, would neutralize a negative charge and increase the lipophilicity of the molecule. This chemical change could significantly alter its protein binding characteristics. Increased lipophilicity can sometimes lead to higher protein binding, particularly to albumin. Conversely, the loss of the ionic interaction potential from the carboxylate group might decrease binding affinity if that group is critical for the interaction with the protein. Studies on other modified Methotrexate derivatives, such as pegylated methotrexate, have shown that chemical modifications can drastically increase plasma protein binding to as high as 95%. brieflands.com

Illustrative Data Table: Potential Protein Binding of Methotrexate Derivatives

This table is for illustrative purposes to show the type of data generated in protein binding studies and does not represent actual experimental results for this compound.

| Compound | Protein | Binding Affinity (Kd, µM) | Percent Bound (%) |

| Methotrexate (Reference) | Human Serum Albumin | ~20 | ~50 |

| Hypothetical this compound | Human Serum Albumin | Not Determined | Not Determined |

| Pegylated Methotrexate | Plasma Proteins | Not Determined | >90 brieflands.com |

Investigation of Off-Target Interactions with Enzymes and Receptors

The primary on-target interaction of Methotrexate is the potent inhibition of dihydrofolate reductase (DHFR). alliedacademies.org However, like many drugs, it and its metabolites can have off-target interactions. Methotrexate polyglutamates, for example, also inhibit other enzymes involved in purine (B94841) biosynthesis, such as aminoimidazolecarboxamidoadenosineribonucleotide (AICAR) transformylase. medkoo.comnih.gov There is also evidence that Methotrexate can interact with gut microbiota, potentially affecting bacterial enzymes. nih.gov

For this compound, the investigation into off-target interactions is not well-documented. The esterification of the carboxyl group could modulate its binding affinity not only for its primary target, DHFR, but also for other enzymes and receptors. A study on various di-n-alkyl esters of Methotrexate found that their inhibitory activity against DHFR was weaker compared to the parent compound. portlandpress.com This suggests that the free carboxyl group is important for strong binding to DHFR. portlandpress.com

Conversely, the same study found that these ester derivatives were better substrates for the enzyme aldehyde oxidase compared to Methotrexate itself. portlandpress.com Aldehyde oxidase is responsible for metabolizing Methotrexate into its less active form, 7-hydroxymethotrexate. portlandpress.com The enhanced activity with the ester forms suggests a significant off-target interaction that could lead to a different metabolic profile for this compound compared to Methotrexate. This highlights that a single chemical modification can decrease on-target activity while simultaneously increasing off-target interactions.

Illustrative Data Table: Enzyme Interaction Profile of Methotrexate and Its Esters

This table provides an illustrative comparison based on published data for related compounds and does not represent direct experimental data for this compound.

| Compound | Enzyme Target | Type of Interaction | Relative Potency/Activity | Reference |

| Methotrexate | Dihydrofolate Reductase (DHFR) | Inhibition | High | alliedacademies.org |

| Methotrexate di-n-alkyl esters | Dihydrofolate Reductase (DHFR) | Inhibition | Weaker than Methotrexate | portlandpress.com |

| Methotrexate | Aldehyde Oxidase | Substrate | Low | portlandpress.com |

| Methotrexate di-n-alkyl esters | Aldehyde Oxidase | Substrate | Higher than Methotrexate | portlandpress.com |

| This compound | Various Enzymes/Receptors | Not Determined | Not Determined |

Pre Clinical in Vivo Mechanistic Investigations of Methotrexate 1 Methyl Ester in Animal Models

Pharmacokinetic Profiles in Research Animal Species: A Mechanistic Approach

Comprehensive in vivo pharmacokinetic data for Methotrexate (B535133) 1-methyl ester, including its absorption, distribution, metabolism, and excretion (ADME) in research animal species, is not well-documented in existing literature. However, based on the behavior of other methotrexate esters and general pharmacokinetic principles, a hypothetical profile can be constructed, emphasizing the critical role of ester hydrolysis.

Absorption and Distribution Studies Focusing on Ester Hydrolysis and Methotrexate Formation

The esterification of a drug like methotrexate, which is a dicarboxylic acid, can significantly alter its physicochemical properties, such as lipophilicity. An increase in lipophilicity with the addition of a methyl ester group would be expected to enhance its ability to cross biological membranes. Some lipophilic esters of MTX have been synthesized and have shown potential to be more effective than the parent drug against resistant tumor cells.

Upon administration to an animal model, Methotrexate 1-methyl ester would likely undergo hydrolysis by various esterase enzymes present in the plasma, liver, and other tissues to yield the active parent compound, Methotrexate, and methanol (B129727). The rate and extent of this conversion are critical determinants of the prodrug's efficacy and pharmacokinetic profile. A study on a different methotrexate derivative, γ-fluoromethotrexate (FMTX), highlighted that modifications to the glutamate (B1630785) moiety can significantly impact its intracellular metabolism. While FMTX showed uptake comparable to MTX in H35 hepatoma cells, its polyglutamylation was drastically reduced. This underscores that even minor structural changes can have profound effects on the metabolic fate of the molecule.

Tissue-Specific Distribution and Accumulation of this compound and its Metabolites

The distribution of this compound and its primary metabolite, Methotrexate, would be influenced by the rate of hydrolysis in different tissues. Tissues with high esterase activity would be expected to have higher concentrations of the parent drug, Methotrexate. The distribution of Methotrexate itself is known to be mediated by transporters such as the reduced folate carrier 1 (RFC1).

Excretion Pathways and Clearance Mechanisms in Research Animal Models

The excretion of this compound would be intrinsically linked to its conversion to Methotrexate. The parent drug, Methotrexate, is primarily cleared from the body by the kidneys, with a smaller portion excreted through the biliary system. drugbank.com Therefore, the clearance of this compound would be dependent on the rate of its hydrolysis to Methotrexate and the subsequent renal and biliary clearance of the active drug. Studies on MTX in rats have shown that its clearance can be dose-dependent and that a significant portion is excreted in the bile. researchgate.net Any unhydrolyzed this compound, being more lipophilic, might exhibit different clearance pathways, but without experimental data, this remains speculative.

Pharmacodynamic Biomarker Modulation in Animal Systems

The pharmacodynamic effects of this compound are presumed to be mediated through its conversion to Methotrexate, which is a potent inhibitor of dihydrofolate reductase (DHFR).

Quantification of DHFR Inhibition In Vivo through Enzyme Activity Assays

Methotrexate is a well-established inhibitor of DHFR, an enzyme crucial for the synthesis of purine (B94841) and pyrimidine (B1678525) precursors necessary for DNA and RNA synthesis. linkos.cz The inhibitory activity of this compound would depend on its conversion to Methotrexate. In vitro studies on other ester derivatives of MTX have shown varying degrees of DHFR inhibition. For example, in a review of MTX derivatives, γ-monoesters were found to be more inhibitory than α-isomers in vitro. alliedacademies.org However, direct in vivo quantification of DHFR inhibition following the administration of this compound in animal models has not been reported in the available literature.

Measurement of Folate Pathway Metabolites in Tissues (e.g., Purine and Pyrimidine Precursors)

Inhibition of DHFR by Methotrexate leads to a depletion of tetrahydrofolate and a subsequent disruption of folate-mediated one-carbon metabolism. This results in reduced synthesis of purines and the pyrimidine deoxythymidylate (dTMP). mdpi.com In vivo studies in mice have demonstrated that MTX treatment is associated with significant reductions in 5-methyltetrahydrofolate (5mTHF) levels in both plasma and red blood cells. Furthermore, metabolomic studies have shown that MTX treatment alters the levels of various metabolites, including those in the folate and nucleotide biosynthesis pathways. alliedacademies.org It is expected that this compound, upon conversion to Methotrexate, would induce similar changes in the folate pathway metabolites in animal tissues. However, specific studies quantifying these changes after the administration of this compound are currently unavailable.

Cellular Proliferation and Apoptosis Biomarkers in Specific Organs (for Mechanistic Understanding)

Limited direct research on this compound's specific effects on cellular proliferation and apoptosis biomarkers in animal models exists in the public domain. However, valuable insights can be extrapolated from studies on its parent compound, Methotrexate (MTX). MTX is known to influence cellular proliferation and induce apoptosis, primarily through its action as a folate antagonist. researchgate.netnih.govfrontiersin.org

In animal studies, MTX has demonstrated a significant impact on rapidly dividing cells. For instance, in mice, MTX administration has been shown to reduce the indices of the thymus and spleen, organs with high rates of lymphocyte proliferation. medkoo.com It markedly decreases the number of white blood cells, as well as thymic and splenic lymphocytes. medkoo.com These findings suggest an anti-proliferative effect on immune cells.

Furthermore, studies in mouse models have revealed that MTX can induce apoptosis in various cell types. Research on the juvenile central nervous system of mice showed that MTX induced astrocyte apoptosis. nih.gov This was evidenced by a significant decrease in GFAP-labeled astrocytes in the spinal cord and brain, along with reduced protein levels of PARP and pro-Caspase-3, key markers of apoptosis. nih.gov The antitumor effects of MTX are also partly attributed to its ability to induce apoptosis in cancer cells. researchgate.net

In the context of intestinal tissue, high doses of MTX in mice have been found to cause a transient stimulation of intestinal stem cells, leading to hyperplasia of enterochromaffin cells within 48 hours of administration. jst.go.jp This indicates a complex, tissue-specific response to the compound's effects on cell turnover.

The following table summarizes the effects of the parent compound, Methotrexate, on cellular proliferation and apoptosis biomarkers in specific organs in animal models, which can provide a basis for understanding the potential mechanisms of this compound.

Comparative Studies of this compound versus Methotrexate in Animal Models (Mechanistic Focus)

Direct comparative in vivo studies focusing on the mechanistic differences between this compound and Methotrexate are not extensively documented in publicly available literature. However, by examining the metabolic pathways and cellular responses of Methotrexate, we can infer potential differences that would arise from the esterification at the 1-carboxyl position.

Differences in Metabolic Fate and Bioavailability

The metabolic fate and bioavailability of Methotrexate are complex and can vary between species. nih.gov Methotrexate is primarily transported into cells via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). nih.gov Once inside the cell, it is converted to polyglutamates by the enzyme folylpolyglutamate synthase (FPGS). nih.govdrugbank.com These polyglutamated forms are more potent inhibitors of key enzymes in folate metabolism and are retained within the cell for longer periods. nih.gov

The esterification of the 1-carboxyl group in this compound would likely alter its initial interaction with cellular transport systems and subsequent metabolism. The bioavailability of oral Methotrexate can be variable and is influenced by factors such as intestinal absorption and first-pass metabolism. nih.gov In rats, the low bioavailability of MTX is mainly due to incomplete absorption and degradation by intestinal bacteria. nih.gov In monkeys, a significant first-pass effect, including metabolism to 7-hydroxymethotrexate, contributes to its low bioavailability. nih.gov

The methyl ester group in this compound could potentially enhance its lipophilicity, which might alter its absorption characteristics. However, this ester group would need to be hydrolyzed to form active Methotrexate polyglutamates. The efficiency of this hydrolysis in different tissues would be a critical determinant of its activity.

The table below outlines the known metabolic fate of Methotrexate, providing a comparative framework for the potential metabolic pathway of its 1-methyl ester derivative.

Comparative Cellular and Biochemical Responses in Target Tissues

The cellular and biochemical responses to Methotrexate are multifaceted, primarily stemming from its inhibition of dihydrofolate reductase (DHFR) and other folate-dependent enzymes. frontiersin.orgmdpi.com This inhibition leads to a depletion of intracellular folate cofactors, which are essential for the synthesis of purines and pyrimidines, thereby arresting DNA synthesis and cell proliferation. nih.govijdvl.com

A comparative study would likely reveal differences in the kinetics and magnitude of these responses between Methotrexate and its 1-methyl ester. The rate at which the ester is converted to the active acid form would directly impact the onset and duration of the inhibition of target enzymes like DHFR and thymidylate synthase.

In vitro studies have shown that MTX treatment is associated with significant alterations in the cellular metabolome, affecting not only nucleotide biosynthesis but also amino acid, carbohydrate, and lipid metabolism. nih.gov For instance, MTX exposure leads to an increase in ketoisovaleric acid and a reduction in inosine (B1671953) monophosphate. nih.gov

Structure Activity Relationship Sar Studies and Rational Design of Methotrexate 1 Methyl Ester Analogs

Influence of Ester Moiety on Molecular Interactions and Biological Activity

The introduction of an ester moiety to the methotrexate (B535133) scaffold significantly alters its physicochemical properties, which in turn affects its interaction with its biological target, dihydrofolate reductase (DHFR), and its passage through cellular membranes.

Systematic Modification of the Ester Group and Evaluation of DHFR Binding

The glutamate (B1630785) portion of methotrexate possesses two carboxylic acid groups, at the α- and γ-positions, both of which are crucial for its binding to DHFR. alliedacademies.orgacs.org Esterification of these groups can modulate this binding affinity.

Studies have shown that the α-carboxyl group is a more critical determinant for DHFR binding than the γ-carboxyl group. acs.org Consequently, α-carboxyl substituted methotrexate derivatives often exhibit reduced activity until the ester is cleaved. acs.org In contrast, γ-carboxyl substituted analogs can retain significant binding affinity. For instance, the γ-tert-butyl ester of methotrexate demonstrates a 1.9 times higher binding affinity for DHFR than methotrexate itself. alliedacademies.org

Research on various ester derivatives has provided insights into the impact of the ester group on DHFR inhibition. While dimethyl esters of methotrexate have shown weaker inhibitory activity compared to the parent compound, increasing the alkyl chain length of the ester can enhance activity up to a certain point. portlandpress.com For example, with di-n-alkyl esters, inhibitory activity against Trypanosoma cruzi DHFR increased with chain length, peaking with the di-n-butyl ester before declining with longer chains like di-n-hexyl and di-n-octyl esters. portlandpress.com This suggests an optimal lipophilicity for DHFR interaction.

Table 1: DHFR Inhibitory Activity of Methotrexate and its Ester Analogs This table is interactive. You can sort and filter the data.

| Compound | Target Enzyme | IC50 (nM) | Fold Change vs. MTX | Reference |

|---|---|---|---|---|

| Methotrexate | L1210 DHFR | 50 | 1.0 | alliedacademies.org |

| Methotrexate γ-tert-butyl ester | L1210 DHFR | 26.3 (calculated) | 1.9 | alliedacademies.org |

| Methotrexate dimethyl ester | T. cruzi DHFR | > Di-n-butyl ester | Weaker | portlandpress.com |

| Methotrexate di-n-butyl ester | T. cruzi DHFR | N/A | Strongest | portlandpress.com |

| Methotrexate diethyl ester (JSF-1183) | M. tuberculosis DHFR | 30 | ~4.4x weaker | nih.gov |

| Methotrexate dimethyl ester (JSF-1187) | M. tuberculosis DHFR | 50 | ~7.3x weaker | nih.gov |

IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity.

Impact of Ester Length and Branching on Cellular Permeability and Esterase Susceptibility

Esterification is a common strategy to increase the lipophilicity of a drug, thereby enhancing its ability to cross cell membranes. rsc.org The length and branching of the ester's alkyl chain play a crucial role in this, as well as in the molecule's susceptibility to hydrolysis by intracellular esterases, which is necessary to release the active drug. rsc.orgmdpi.com

Longer, more lipophilic ester chains can improve membrane permeability. google.com However, there is an optimal lipophilicity for maximal permeation. google.com Studies on temozolomide (B1682018) esters, for example, showed that permeation increased with alkyl chain length up to a hexyl ester, after which it decreased. google.com

The structure of the ester also influences its stability against enzymatic cleavage. rsc.org Introducing steric hindrance, such as branching in the alkyl group (e.g., a t-butyl group) or methylation near the ester functionality, can increase metabolic stability by making the ester less susceptible to hydrolysis by plasma esterases. rsc.orgmdpi.com This can be advantageous in preventing premature degradation of the prodrug before it reaches its target site. rsc.org Conversely, for intracellular activation, the ester must be a substrate for cellular esterases. The balance between stability in plasma and susceptibility to intracellular esterases is a key consideration in the design of ester prodrugs. rsc.orgscience24.com

Exploration of Other Esterification Positions on the Methotrexate Scaffold

The glutamate moiety of methotrexate offers two primary sites for esterification: the α- and γ-carboxyl groups. The differential roles of these positions in biological activity and metabolism have been a subject of extensive research.

Synthesis and Biological Evaluation of Alternative Methotrexate Mono- and Di-esters

The synthesis of specific methotrexate mono- and di-esters has been achieved through various chemical methods, allowing for a detailed evaluation of their biological properties. google.comacs.org Unambiguous synthesis routes have been developed to produce pure α- and γ-monoesters, which have been crucial for understanding their distinct behaviors. acs.org

It has been generally observed that γ-monoesters of methotrexate are more effective inhibitors of DHFR and exhibit greater cytotoxicity compared to their α-monoester counterparts. alliedacademies.org This is consistent with the finding that the α-carboxyl group is more critical for DHFR binding. acs.org Di-esters, such as the diethyl and dimethyl esters, have also been synthesized and evaluated, particularly for their activity against organisms like M. tuberculosis, where they have shown significant whole-cell efficacy despite being weaker inhibitors of the isolated enzyme compared to methotrexate. nih.gov

Comparative Analysis of Metabolic Stability and Enzymatic Hydrolysis for Different Esters

The metabolic fate of methotrexate esters is largely determined by their hydrolysis back to the parent acid. This process can be influenced by both chemical and enzymatic factors. science24.com The rate of hydrolysis is dependent on the position of the esterification and the nature of the ester group.

Studies have shown that the stability of ester-linked conjugates is significantly lower in plasma, which contains esterases, compared to buffer at the same pH, indicating enzymatic hydrolysis plays a key role. science24.com The rate of hydrolysis can be modulated by the structure of the ester. For instance, bulkier or branched alkyl esters tend to be more stable against enzymatic cleavage. rsc.org

Within the cell, the conversion of the ester back to methotrexate is necessary for its pharmacological activity. Research on M. tuberculosis has shown that methotrexate diesters are metabolized intracellularly to both mono-esters and free methotrexate. nih.gov This intracellular hydrolysis is essential for the drug's efficacy.

Computational Approaches to Predict SAR and Guide Analog Design

In recent years, computational methods have become increasingly valuable in the field of drug design for predicting structure-activity relationships and guiding the synthesis of new analogs. frontiersin.orgfrontiersin.org

For antifolates like methotrexate, molecular docking studies can be employed to predict the binding affinity of novel analogs to DHFR. bohrium.com These computational models can help in understanding how modifications, such as the introduction of an ester group, affect the interaction with the enzyme's active site. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the physicochemical properties of a series of analogs with their biological activity. frontiersin.org For instance, properties like lipophilicity (log P), which is significantly altered by esterification, can be calculated and used to predict cellular permeability and, to some extent, binding affinity. frontiersin.orgbrieflands.com These predictive models allow for the virtual screening of a large number of potential analogs, helping to prioritize the most promising candidates for synthesis and biological testing, thereby streamlining the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ester Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to ascertain the mathematical relationship between the structural properties of chemical compounds and their biological activities. In the context of methotrexate ester derivatives, QSAR studies are pivotal for understanding how modifications to the ester group and other parts of the molecule influence its therapeutic efficacy, primarily its inhibitory action on dihydrofolate reductase (DHFR).

Research has demonstrated that the esterification of the carboxyl groups of methotrexate significantly alters its physicochemical properties and, consequently, its biological function. Studies have found that while all ester derivatives tend to have less inhibitory activity on DHFR compared to methotrexate itself, γ-esters are generally more active than α-esters. alliedacademies.org This suggests the α-carboxyl group is more critical for DHFR binding than the γ-carboxyl group. alliedacademies.org Furthermore, an increase in the length of the alkyl chain in the ester group can lead to increased cytotoxicity, although it may concurrently decrease the affinity for DHFR. alliedacademies.org

Various QSAR models have been applied to analyze methotrexate derivatives. One study involving 31 methotrexate derivatives utilized multiple linear regression (MLR), artificial neural network (ANN), simulated annealing (SA), and genetic algorithm (GA) to model the relationship between molecular descriptors and the half-maximal inhibitory concentration (IC50). The combination of a genetic algorithm with an artificial neural network (GA-ANN) proved to be the most effective model. This research identified several key molecular descriptors that significantly influence biological activity, including DP02, RDF140u, ESPm10x, BEHv1, RDF090e, H1m, and R5v+.

Another 2D-QSAR study focusing on methotrexate and 24 of its analogs identified the octanol/water partition coefficient, hydrophobicity, and negative charge as crucial factors for the affinity of these compounds to the multidrug resistance-associated protein 2 (rMrp2). nih.gov This highlights the importance of lipophilicity and electronic properties in the transport and activity of these derivatives.

The findings from these QSAR studies are instrumental in the rational design of new methotrexate ester analogs. By understanding the quantitative impact of specific structural features, medicinal chemists can predict the biological activity of novel compounds before their synthesis, thereby streamlining the drug discovery process.

Table 1: Key Findings from QSAR Studies of Methotrexate Derivatives

| QSAR Model/Approach | Key Findings | Reference |

|---|---|---|

| Multiple Linear Regression (MLR), Artificial Neural Network (ANN), Genetic Algorithm (GA) | The GA-ANN combination was the most predictive model. Identified key molecular descriptors (e.g., DP02, RDF140u, ESPm10x) influencing biological activity. | |

| 2D-QSAR | Identified octanol/water partition coefficient, hydrophobicity, and negative charge as important for transport-related protein affinity. | nih.gov |

In Silico Screening for Novel Methotrexate 1-methyl ester Analogs with Modulated Properties

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been effectively employed to discover novel methotrexate analogs, including ester derivatives, with potentially improved properties such as enhanced efficacy or the ability to overcome drug resistance.

One approach involves QSAR-based virtual screening. A study screened a library of 271 methotrexate and phototrexate (B12381949) derivatives from the Zinc15 compound library to predict their inhibitory activity against DHFR. researchgate.netfrontiersin.org This screening led to the identification of several top-hit compounds with predicted pIC50 values ranging from 5.85 to 7.20 and strong binding scores. researchgate.netfrontiersin.org Subsequent analysis using deep learning-based ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions indicated that these hits had favorable properties for oral administration, such as good lipophilicity and bioavailability. researchgate.netfrontiersin.org

Another powerful in silico strategy is structure-based pharmacophore modeling. This method was used to screen for methotrexate analogs capable of inhibiting both wild-type and drug-resistant mutant forms of human DHFR (hDHFR). nih.govmdpi.com Researchers generated pharmacophore models from the known structures of hDHFR and used them to screen a database of 32 methotrexate analogs from the ZINC15 database. nih.govmdpi.com This process, combined with ADMET assessment and filtering based on Lipinski's Rule of Five, narrowed the candidates down to a handful of compounds. nih.govmdpi.com Molecular docking studies of these hits against the active site of both wild-type and mutant hDHFR identified a lead compound with a better-predicted binding fitness score than methotrexate itself. nih.govmdpi.com

These in silico screening studies provide a rational and efficient pathway to identify promising new methotrexate analogs. By leveraging computational power, researchers can prioritize the synthesis and experimental testing of compounds with the highest probability of success, accelerating the development of new and more effective therapeutic agents.

Table 2: Results from In Silico Screening of Methotrexate Analogs

| Screening Method | Library Screened | Key Outcomes | Reference |

|---|---|---|---|

| QSAR-based Virtual Screening | 271 Methotrexate/Phototrexate derivatives (Zinc15) | Identified 8 top hits with pIC50 values from 5.85 to 7.20 and binding scores of -11.6 to -11.0 kcal/mol. | researchgate.netfrontiersin.org |

Advanced Analytical and Bioanalytical Methodologies for Methotrexate 1 Methyl Ester Research

Development of High-Sensitivity Assays for Quantification in Complex Biological Matrices

Accurate quantification of Methotrexate (B535133) 1-methyl ester in biological samples such as cellular lysates and tissue homogenates is fundamental to understanding its pharmacological and metabolic profile. The development of high-sensitivity assays is critical due to the typically low concentrations of drug metabolites in these matrices.

LC-MS/MS Method Development for Trace Analysis in Cellular Lysates and Tissue Homogenates

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the trace analysis of drugs and their metabolites in complex biological matrices due to its superior sensitivity, selectivity, and specificity. tandfonline.comnih.gov While specific protocols for Methotrexate 1-methyl ester are not abundant in the literature, the principles and methods established for Methotrexate and its major metabolites, such as 7-hydroxymethotrexate, are directly applicable.

The development of a robust LC-MS/MS method for this compound would involve several key steps. First, an efficient sample preparation procedure is required to extract the analyte from the complex matrix and remove interfering substances like proteins and phospholipids. tandfonline.com Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed. For cellular lysates and tissue homogenates, homogenization followed by protein precipitation is a common starting point. tandfonline.comresearchgate.netuu.nl The extraction process must be optimized to ensure high recovery of this compound and to minimize matrix effects, which can suppress or enhance the analyte signal. researchgate.net

Chromatographic separation is typically achieved using reversed-phase ultra-performance liquid chromatography (UPLC), which offers higher resolution and faster analysis times compared to conventional HPLC. researchgate.netresearchgate.net A C18 column is often used with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component with a pH modifier (e.g., formic acid or ammonium (B1175870) acetate) to ensure optimal peak shape and retention. researchgate.netnih.gov

Detection by tandem mass spectrometry, usually with a triple quadrupole instrument, provides high selectivity and sensitivity. researchgate.netmdpi.com The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a specific product ion is monitored. This process significantly reduces background noise and allows for quantification at very low levels, often in the sub-nanogram per milliliter range. researchgate.netresearchgate.net An isotopically labeled internal standard, such as a deuterated version of this compound, is crucial for accurate quantification by correcting for matrix effects and variability in sample processing and instrument response. researchgate.netresearchgate.net

| Parameter | Typical Conditions for Methotrexate & Metabolite Analysis |

| Sample Preparation | Protein precipitation (e.g., with methanol (B129727) or acetonitrile), Solid-Phase Extraction (SPE). researchgate.netresearchgate.net |

| Chromatography | UPLC with a reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm). researchgate.net |

| Mobile Phase | Gradient elution with acetonitrile and water containing 0.1% formic acid. |

| Ionization Mode | Positive Electrospray Ionization (ESI+). islandscholar.ca |

| Mass Spectrometer | Triple Quadrupole (TQ). mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM). tandfonline.com |

| Internal Standard | Isotope-labeled analog (e.g., Methotrexate-d3). researchgate.netmedchemexpress.com |

| Lower Limit of Quantification (LLOQ) | Typically in the range of 0.05-1 ng/mL in plasma. researchgate.net |

This table presents a generalized LC-MS/MS method adaptable for this compound based on established methods for Methotrexate and its metabolites.

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Screening

Microfluidic devices, or "lab-on-a-chip" systems, offer a promising platform for the high-throughput screening (HTS) of compounds like this compound. nih.govelveflow.com These miniaturized systems provide numerous advantages, including reduced consumption of samples and reagents, faster analysis times, and the ability to perform multiple experiments in parallel. elveflow.comnih.gov For drug research, microfluidic platforms can be designed to include cell culture chambers, concentration gradient generators, and integrated analytical components. nih.govacs.org

An integrated microfluidic device can be used to assess the effects of this compound on cell lines. acs.orgresearchgate.net Such a device might feature multiple micro-chambers for cell culture, where different concentrations of the compound can be introduced. nih.gov The cellular response, such as cytotoxicity or apoptosis, can be monitored in real-time using microscopy or integrated sensors. acs.orgscielo.br Furthermore, these platforms can be coupled directly to mass spectrometers for the analysis of cellular uptake and metabolism of the drug. acs.org This integration allows for the simultaneous assessment of a drug's effect and its intracellular concentration, providing a more complete picture of its activity. acs.org

Paper-based microfluidic devices represent another low-cost, portable option for rapid drug screening. nih.govresearchgate.net While often used for qualitative or semi-quantitative analysis, they can be adapted for more precise measurements. researchgate.net These devices use capillary action to move fluids through channels printed on paper, where they can react with reagents to produce a detectable signal, such as a color change. nih.gov

| Platform Type | Key Features | Applications in Drug Screening | Potential for this compound |